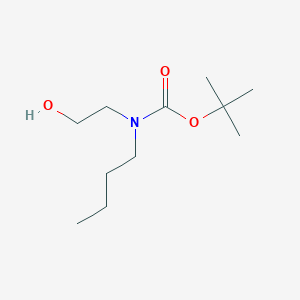
Tert-butyl butyl-(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol . It is a clear, light yellow viscous liquid that is soluble in water, ethyl acetate, and methanol . This compound is primarily used as an amine-protected, difunctional reagent in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction typically involves the following steps:
Reactants: Di-tert-butyl dicarbonate and monoethanolamine.
Solvent: Dichloromethane.
Catalyst: Sodium bicarbonate.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Amines.
Substitution: Substituted carbamates.
Applications De Recherche Scientifique
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar structure but with different functional groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound with slight variations in the molecular structure.
Uniqueness
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is unique due to its specific combination of functional groups, which provide it with distinct reactivity and stability. Its ability to act as a difunctional reagent makes it particularly valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H23NO3 |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |
Clé InChI |
ZUPSPWRKPZWWOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


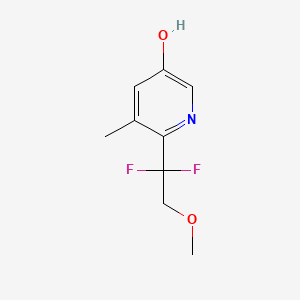
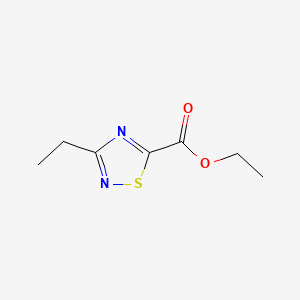
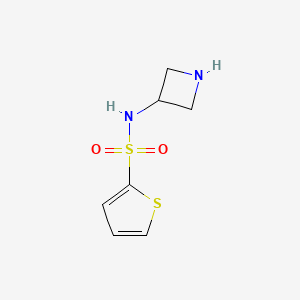
![N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
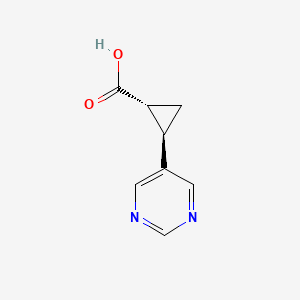
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
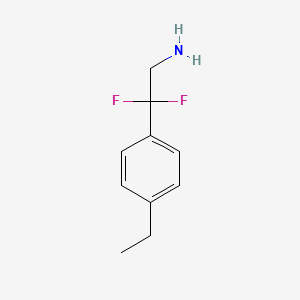
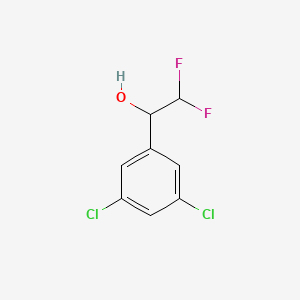
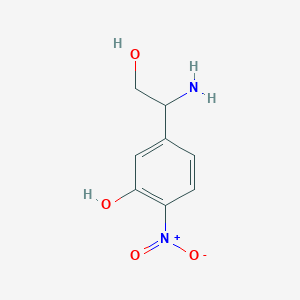
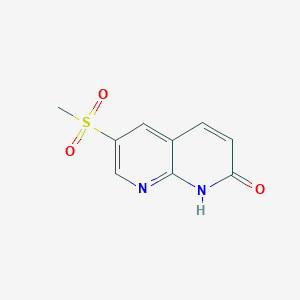
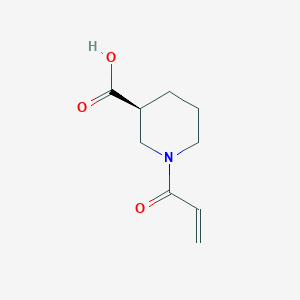
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
